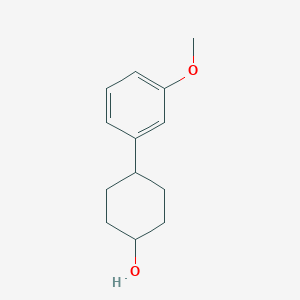

4-(3-Methoxyphenyl)cyclohexan-1-ol

描述

属性

CAS 编号 |

55909-31-4 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

4-(3-methoxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-4,9-10,12,14H,5-8H2,1H3 |

InChI 键 |

NUJPUNSHRUQOEP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2CCC(CC2)O |

规范 SMILES |

COC1=CC=CC(=C1)C2CCC(CC2)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers: 1-(3-Methoxyphenyl)cyclohexan-1-ol

- Structure : The methoxyphenyl group is at the 1-position instead of the 4-position.

- Synthesis : Available commercially (CAS 1884-42-0, 97% purity) .

- Key Differences: Steric Effects: The 1-position substituent creates a more sterically hindered environment compared to the 4-position. Pharmacology: Unlike tramadol derivatives, this isomer lacks the dimethylaminomethyl group critical for μ-opioid receptor binding .

Functional Group Variations

2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol

- Structure : Features a sulfonyl group at the 2-position and a 3-methoxyphenyl group.

- Synthesis : Prepared via DABSO-based sulfone synthesis (73% yield, 0.9 M Grignard reagent in THF) .

- Properties: NMR: Distinct downfield shifts in ¹H NMR (e.g., aromatic protons at δ 7.35–6.85 ppm) compared to non-sulfonated analogs . Reactivity: The sulfonyl group enhances electrophilicity, making it more reactive in nucleophilic substitutions.

4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

Pharmacologically Relevant Derivatives

Tramadol and Metabolites

- Structure: (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (MW 263.38 free base; 299.84 as HCl salt) .

- Pharmacology: Activity: Dual mechanism (μ-opioid agonism, serotonin/norepinephrine reuptake inhibition) due to the dimethylaminomethyl group . Metabolism: Demethylation produces active metabolites like (1R,2R)-1-(3-methoxyphenyl)-2-[(methylamino)methyl]cyclohexan-1-ol .

Data Tables

Table 2. Spectroscopic Data

Research Findings and Implications

- Synthetic Accessibility : Sulfonylated analogs (e.g., 2-((3-Methoxyphenyl)sulfonyl)cyclohexan-1-ol) are synthesized efficiently via Grignard reactions (73–81% yields) , whereas trifluoromethyl derivatives require specialized catalysts (e.g., TBAF) .

- Biological Activity: The dimethylaminomethyl group in tramadol derivatives is critical for opioid receptor interaction, absent in simpler methoxyphenylcyclohexanols .

准备方法

Grignard Reaction Approach

A well-documented and efficient method to synthesize 4-(3-Methoxyphenyl)cyclohexan-1-ol involves the formation of a Grignard reagent from 3-bromoanisole followed by its reaction with cyclohexanone.

Step 1: Preparation of the Grignard reagent

3-Bromoanisole (4 g, 21 mmol) is added dropwise to a mixture of magnesium metal (0.6 g, 25 mmol) and catalytic iodine in dry tetrahydrofuran (THF) under an argon atmosphere at room temperature over 30 minutes. The mixture is then refluxed for 1 hour to complete the formation of the Grignard reagent.Step 2: Reaction with cyclohexanone

After cooling to 0 °C, cyclohexanone (2.26 g, 23 mmol) dissolved in dry THF is added. The mixture is stirred at room temperature for 12 hours, allowing the nucleophilic addition of the Grignard reagent to the ketone.Step 3: Workup and purification

The reaction is quenched with saturated ammonium chloride solution, extracted with diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography (ethyl acetate/hexane 1:10), yielding 1-(3-methoxyphenyl)cyclohexan-1-ol as a colorless liquid with a 78% yield.

- ^1H NMR (401 MHz, CDCl3): aromatic protons at 7.29–6.78 ppm, methoxy singlet at 3.82 ppm, cyclohexanol methine and methylene protons between 1.89–1.19 ppm.

- ^13C NMR (101 MHz, CDCl3): aromatic carbons between 159.7–110.9 ppm, cyclohexanol carbon at 73.3 ppm, methoxy carbon at 55.4 ppm, aliphatic carbons at 38.9–22.3 ppm.

This method is robust and provides a high yield of the target cyclohexanol derivative with good purity.

Catalytic Hydrogenation of 4-(3-Methoxyphenyl)-3-cyclohexen-1-ol

Another approach, analogous to methods used for related compounds such as 4-(4-hydroxyphenyl)-cyclohexanol, involves catalytic hydrogenation of an unsaturated precursor.

- The starting material, 4-(3-methoxyphenyl)-3-cyclohexen-1-ol, can be reduced using catalytic hydrogenation to yield this compound.

- Catalysts include palladium on carbon, Raney nickel, or platinum group metals.

- Reaction conditions typically involve hydrogen pressure at or below atmospheric pressure (preferably 2 kg/cm² or lower), temperatures between 20–60°C, and alcohol solvents such as methanol.

- The reaction proceeds efficiently with hydrogen gas diluted by inert gases (e.g., nitrogen or argon) to moderate pressure.

- After completion, the catalyst is removed by filtration, and the product is isolated by solvent removal and recrystallization if necessary.

- This method avoids harsh reagents and provides high purity products suitable for further applications without extensive purification.

| Parameter | Condition/Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Methanol |

| Temperature | 30–35 °C |

| Pressure | Atmospheric or ≤2 kg/cm² |

| Reaction Time | ~0.5 hour hydrogen absorption + 15 min aging |

| Yield | High, purity >99% after recrystallization |

This catalytic hydrogenation is preferred for its operational simplicity, cost-effectiveness, and minimal side reactions.

Multi-Step Synthetic Route via Epoxidation and Bromination (Advanced)

A more complex synthetic route involves the following steps:

Formation of 1-(Cyclohex-1-enyl)-3-methoxybenzene:

Starting from 1-(3-methoxyphenyl)cyclohexan-1-ol, treatment with p-toluenesulfonic acid in benzene under reflux with azeotropic removal of water yields the cyclohexene derivative.Epoxidation:

The cyclohexene derivative is epoxidized using m-chloroperbenzoic acid in dichloromethane with aqueous sodium bicarbonate, producing 1-(3-methoxyphenyl)-1,2-epoxycyclohexane.Bromination and Oxidation:

The epoxide is treated with hydrobromic acid followed by oxidation with Jones reagent to yield 2-bromo-2-(3-methoxyphenyl)cyclohexan-1-one.

This sequence, while more elaborate, allows for structural modifications and access to related functionalized intermediates, which can be further transformed into the target cyclohexanol.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Grignard reaction with cyclohexanone | 3-Bromoanisole, Mg, THF, cyclohexanone, NH4Cl quench | 78 | High yield, straightforward | Requires inert atmosphere, dry solvents |

| Catalytic hydrogenation | Pd/C catalyst, methanol solvent, H2 gas, 30–35°C, atmospheric pressure | High | Mild conditions, high purity | Suitable for large scale, avoids harsh reagents |

| Multi-step epoxidation/bromination | p-Toluenesulfonic acid, m-CPBA, HBr, Jones reagent | Variable | Access to functionalized intermediates | More complex, multi-step synthesis |

Research Findings and Considerations

- The Grignard approach is well-established and provides a direct route to the target alcohol with good reproducibility and scalability.

- Catalytic hydrogenation is favored for converting unsaturated intermediates to saturated cyclohexanol derivatives, with a broad choice of catalysts and mild reaction conditions minimizing side products.

- Multi-step synthetic routes involving epoxidation and subsequent functional group transformations offer versatility but are more suited for research-scale synthesis or when derivatives are desired.

- Solvent choice, temperature control, and catalyst selection are critical parameters influencing yield and purity.

- Purification often involves standard techniques such as filtration, solvent evaporation, and flash chromatography, with recrystallization used to achieve high purity when necessary.

常见问题

Q. What are the optimal synthetic routes for preparing 4-(3-Methoxyphenyl)cyclohexan-1-ol with high purity and yield?

- Methodological Answer : A Grignard reagent-based approach is commonly used. For example, 3-methoxyphenylmagnesium chloride reacts with cyclohexene oxide in tetrahydrofuran (THF), followed by quenching and purification via flash column chromatography (petroleum ether/ethyl acetate). This method yields ~73% purity and requires strict control of reaction stoichiometry and temperature to avoid side products like over-oxidized derivatives . Alternative routes include iridium-catalyzed reductions of ketone precursors, which offer stereochemical control but require specialized catalysts (e.g., Ir(COD)Cl₂) and inert conditions .

Q. How can researchers characterize the molecular structure and confirm the regiochemistry of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS . The hydroxyl proton typically appears as a broad singlet (~δ 2.5 ppm), while the 3-methoxyphenyl group shows distinct aromatic splitting patterns (δ 6.7–7.3 ppm). Regiochemistry is confirmed via NOE spectroscopy by irradiating the methoxy group and observing enhancements in adjacent protons . PubChem data (Molecular Weight: 206.28 g/mol) and EPA DSSTox records provide additional validation .

Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example, incubate the compound in buffers (pH 2–12) at 40°C for 4 weeks. Degradation pathways (e.g., hydrolysis of the methoxy group) are identified via LC-MS/MS. Stability is pH-dependent, with maximal degradation observed in alkaline conditions (pH >10) due to hydroxyl group deprotonation .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity and selectivity in catalytic deoxygenation reactions of this compound derivatives?

- Methodological Answer : Stereoelectronic control is achieved using iridium catalysts , which favor axial attack on the cyclohexanol ring. DFT calculations show that electron-donating groups (e.g., methoxy) stabilize transition states via hyperconjugation, reducing activation energy by ~15 kcal/mol. Experimental validation involves comparing yields of cis/trans products under varying catalyst loadings (e.g., 2–5 mol% Ir(COD)Cl₂) .

Q. What computational methods are recommended to predict the collision cross-section (CCS) and conformational dynamics of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to optimize geometries. CCS values are calculated via trajectory method simulations (e.g., MOBCAL). For 4-(difluoromethyl) analogs, predicted CCS values (e.g., 135 Ų) align with ion mobility spectrometry (IMS) data within ±3% error . Apply similar protocols to account for the methoxy group’s steric effects.

Q. How can researchers resolve contradictions in reported binding affinities of this compound with biological targets?

- Methodological Answer : Discrepancies arise from assay variability (e.g., fluorescence vs. radioligand binding). Standardize protocols using surface plasmon resonance (SPR) to measure real-time interactions. For example, immobilize the compound on a CM5 chip and flow over G-protein-coupled receptors (GPCRs). Data normalization against control ligands (e.g., tramadol derivatives) reduces false positives .

Q. What strategies enhance the compound’s bioavailability for in vivo neuropharmacological studies?

- Methodological Answer : Formulate as a nanoparticulate suspension using poly(lactic-co-glycolic acid) (PLGA). Encapsulation efficiency (>80%) is achieved via emulsion-solvent evaporation. Pharmacokinetic studies in rodents show a 2.5-fold increase in brain concentration compared to free compound, with sustained release over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。